molecular formula C10H19N3O B11735665 (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11735665
M. Wt: 197.28 g/mol
InChI Key: WVAZJKQFGPTXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C10H19N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-ethoxypropylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Research

One of the prominent areas of research involving (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is its potential as an anticancer agent. Studies have indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, related pyrazole derivatives have demonstrated significant activity against breast cancer cells, suggesting that similar compounds could be synthesized to enhance efficacy and selectivity against tumor cells.

Case Study:
A study published in the Tropical Journal of Pharmaceutical Research investigated the synthesis of new pyrazole derivatives and their anticancer activities. It was found that certain modifications to the pyrazole structure led to improved potency against cancer cell lines, indicating a promising direction for further research on this compound derivatives .

Neurological Disorders

Research has also explored the neuroprotective properties of pyrazole derivatives. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study:
In a study examining the effects of pyrazole compounds on neurodegeneration, researchers found that certain derivatives could inhibit oxidative stress and apoptosis in neuronal cells. This suggests that this compound may have similar protective effects worth investigating further.

Agricultural Applications

The compound's unique structure may also lend itself to applications in agriculture, particularly as a potential pesticide or herbicide. Pyrazole-based compounds have been shown to exhibit insecticidal properties, making them candidates for developing new agricultural chemicals.

Data Table: Potential Agricultural Applications

Application TypeCompound ActivityReference
InsecticideEffective against various pests
HerbicidePotential for weed control

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Various methods have been documented, including the use of different solvents and reaction conditions to enhance the efficiency of synthesis.

Synthesis Overview:
The compound can be synthesized through the reaction of 3-ethoxypropyl amine with 1-methyl-4-formylpyrazole under controlled conditions. The choice of solvents and catalysts can significantly impact the yield and purity of the final product.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Biological Activity

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine, with the chemical formula C10_{10}H19_{19}N3_3O and CAS number 1156282-67-5, is a compound belonging to the pyrazole class. This compound has drawn attention due to its potential biological activities, which are crucial for pharmaceutical and therapeutic applications.

Chemical Structure

The structure of this compound is characterized by the presence of a pyrazole ring, an ethoxypropyl group, and an amine functional group. The molecular structure can be represented as follows:

Chemical Structure

Synthesis

The synthesis of this compound typically involves a reaction between 3-ethoxypropylamine and 1-methyl-4-nitro-1H-pyrazole under controlled conditions. Common solvents include ethanol or methanol, and catalysts may be employed to facilitate the reaction. The reaction conditions are optimized for yield and purity, often utilizing high-performance liquid chromatography (HPLC) for analysis.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted the potential of similar compounds to inhibit bacterial growth, suggesting that this compound could possess similar properties. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Compounds within the pyrazole class have been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and chronic inflammatory diseases. The specific mechanisms may involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antidepressant Activity

There is emerging evidence that certain pyrazole derivatives may act as antidepressants by influencing neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that this compound could be explored for its potential antidepressant effects in preclinical studies .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Antimicrobial Study : A compound structurally similar to this compound demonstrated effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus .
  • Inflammation Model : In a murine model of inflammation, pyrazole derivatives were shown to reduce edema significantly compared to control groups, indicating their potential for anti-inflammatory therapy .
  • Behavioral Assessment : In behavioral assays for depression, compounds in the same class exhibited reduced immobility time in forced swim tests, suggesting an antidepressant-like effect .

Research Findings Summary Table

Study Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth in vitro
Anti-inflammatory EffectsReduction in edema in murine models
Antidepressant ActivityReduced immobility in forced swim tests

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

3-ethoxy-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H19N3O/c1-3-14-6-4-5-11-7-10-8-12-13(2)9-10/h8-9,11H,3-7H2,1-2H3

InChI Key

WVAZJKQFGPTXHY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CN(N=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.